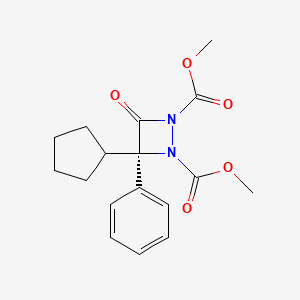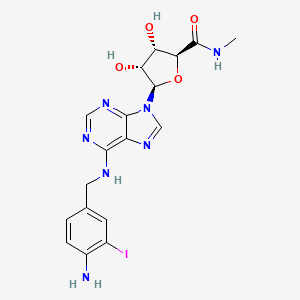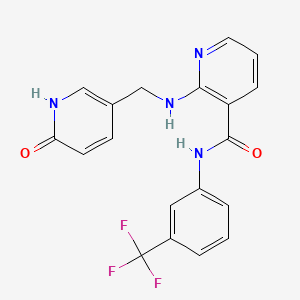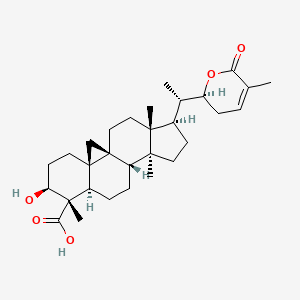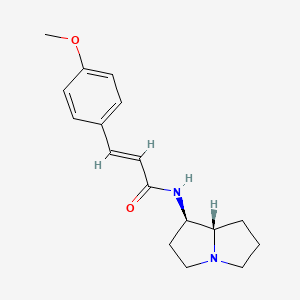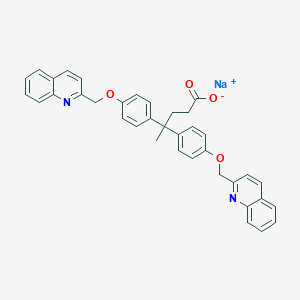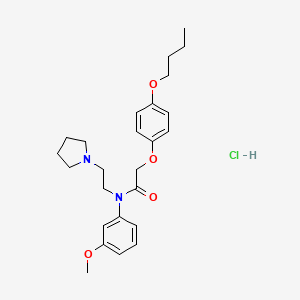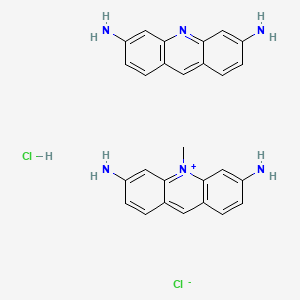
Acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;hydrochloride
Vue d'ensemble
Description
This compound is the 10-methochloride salt of 3,6-diaminoacridine . A mixture of this compound with 3,6-diaminoacridine (proflavine) is known as acriflavine or neutral acriflavine . It has a role as an antibacterial agent, an antiseptic drug, a carcinogenic agent, an intercalator, and a histological dye . It is also used as a local antiseptic and a biological stain .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 505.4 g/mol . It has 5 hydrogen bond donors and 6 hydrogen bond acceptors . The topological polar surface area is 121 Ų . The complexity of the compound is 486 .Applications De Recherche Scientifique
ESR Triplet Spectra and Aggregation Studies
Research on acridine dyes, including 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine hydrochloride, has focused on their Electron Spin Resonance (ESR) triplet spectra. These studies reveal how the spectra of these dyes change with concentration, providing insights into their aggregation behavior in solutions. This understanding is crucial for applications in molecular electronics and photonics (Schmidt & Zellhofer, 1974).
Spectrophotometric Behavior in Solutions
The spectrophotometric properties of 10-N-methyl 3,6-bis dimethylamino acridine hydrochloride in water have been examined. Understanding these properties helps in the development of advanced optical materials and sensors (Vitagliano et al., 1978).
Electrochemistry and Catalysis
Studies on the electroreduction of 3,6-diamino-10-methylacridinium chloride have highlighted its role in the catalytic evolution of hydrogen, indicating potential applications in energy conversion and storage technologies (Studničková, 1992).
Photocatalysis in Environmental Remediation
Acridine derivatives like 10-methylacridine have been shown to be effective photocatalysts in processes like reductive dechlorination of p-chlorobiphenyl. This suggests their potential application in environmental remediation, especially in the treatment of halogenated organic pollutants (Ishikawa & Fukuzumi, 1990).
Mécanisme D'action
Target of Action
The primary target of Acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;hydrochloride, also known as Acriflavine Hydrochloride, is cellular DNA . It acts as an intercalating dye, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, affecting processes such as replication and transcription .
Mode of Action
Acriflavine Hydrochloride interacts with its target, DNA, by intercalation . This is a process where the compound inserts itself between the base pairs of the DNA helix . This can cause the DNA to unwind or distort, disrupting normal cellular processes . Additionally, Acriflavine Hydrochloride has been reported to inhibit mitochondriogenesis .
Biochemical Pathways
Its ability to intercalate dna can disrupt a variety of cellular processes, potentially affecting multiple pathways . Its reported inhibition of mitochondriogenesis suggests it may impact pathways related to energy production and cell growth .
Pharmacokinetics
It is soluble in water, dimethyl sulfoxide, and methanol , which suggests it could be readily absorbed and distributed in the body
Result of Action
The intercalation of Acriflavine Hydrochloride into DNA can disrupt normal cellular processes, potentially leading to cell death . This makes it useful as an antiseptic . It has also been used in applications for dual fluorescence analysis of cellular DNA and protein simultaneously .
Action Environment
The action of Acriflavine Hydrochloride can be influenced by various environmental factors. For example, its solubility in water, dimethyl sulfoxide, and methanol suggests that it could be more effective in aqueous environments.
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;hydrochloride involves the conversion of 3-nitrobenzaldehyde to 3-nitroacetophenone, followed by the condensation of 3-nitroacetophenone with 4-aminobenzoic acid to form 4-(3-nitrophenyl)-2-phenylquinazoline. This compound is then reduced to 4-(3-aminophenyl)-2-phenylquinazoline, which is cyclized to form acridine-3,6-diamine. The acridine-3,6-diamine is then reacted with methyl iodide to form 10-methylacridin-10-ium-3,6-diamine, which is then converted to the chloride and hydrochloride salts.", "Starting Materials": [ "3-nitrobenzaldehyde", "Acetic anhydride", "Concentrated sulfuric acid", "4-aminobenzoic acid", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon", "Methyl iodide", "Acridine-3,6-diamine", "Hydrochloric acid" ], "Reaction": [ "3-nitrobenzaldehyde is reacted with acetic anhydride and concentrated sulfuric acid to form 3-nitroacetophenone", "3-nitroacetophenone is then condensed with 4-aminobenzoic acid in the presence of sodium hydroxide to form 4-(3-nitrophenyl)-2-phenylquinazoline", "4-(3-nitrophenyl)-2-phenylquinazoline is reduced to 4-(3-aminophenyl)-2-phenylquinazoline using hydrogen gas and palladium on carbon catalyst", "4-(3-aminophenyl)-2-phenylquinazoline is then cyclized to form acridine-3,6-diamine", "Acridine-3,6-diamine is reacted with methyl iodide to form 10-methylacridin-10-ium-3,6-diamine", "10-methylacridin-10-ium-3,6-diamine is converted to the chloride and hydrochloride salts by reacting with hydrochloric acid" ] } | |
Numéro CAS |
8063-24-9 |
Nom du produit |
Acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;hydrochloride |
Formule moléculaire |
C27H26Cl2N6 |
Poids moléculaire |
505.4 g/mol |
Nom IUPAC |
acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;hydrochloride |
InChI |
InChI=1S/C14H13N3.C13H11N3.2ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;2*1H |
Clé InChI |
KKAJSJJFBSOMGS-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.[Cl-] |
SMILES canonique |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.[Cl-] |
Apparence |
Solid powder |
Autres numéros CAS |
86-40-8 8018-07-3 |
Pictogrammes |
Environmental Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
837-73-0 (Parent) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3,6-diamino-10-methylacridinium 3,6-diamino-10-methylacridinium chloride 3,6-diamino-10-methylacridinium hydrochloride 3,6-diamino-10-methylacridinium monohydrochloride 3,6-diamino-10-methylacridinium perrhenicacid (1:1) salt 3,6-diamino-10-methylacridinium sulfate(1:1) 3,6-diamino-10-methylacridinium thiocyanate acridinium, 3,6-diamino-10-methyl- acriflavine chloride Acriflavine Dihydrochloride Acriflavine Trichydrochloride euflavin euflavine trypaflavine hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





